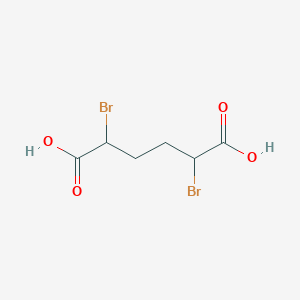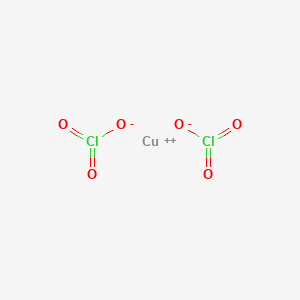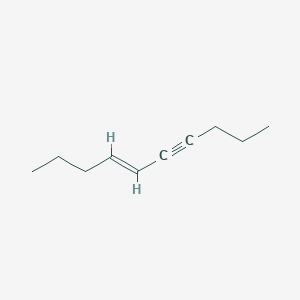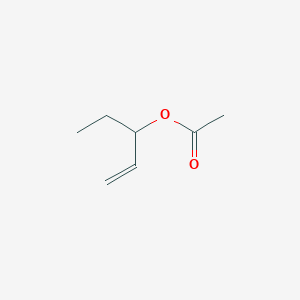
Trifluorure de praséodyme
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium trifluoride (PrF3) is a chemical compound consisting of praseodymium and fluoride ions. It is a white, solid compound that is highly soluble in water and has a melting point of 590°C. PrF3 has a variety of applications in the fields of science, medicine, and engineering due to its unique properties. It is used in the synthesis of organic compounds, as a catalyst in reactions, and as a reagent for the preparation of various compounds. In addition, PrF3 has been used in the study of the structure and properties of materials, as well as in the development of new drugs and medical treatments.
Applications De Recherche Scientifique
Propriétés électroniques et optiques
Le trifluorure de praséodyme joue un rôle important dans l’étude des propriétés électroniques et optiques . Il a été rapporté que les états f du composé ont un impact sur ces propriétés . La méthode des ondes planes augmentées linéarisées à potentiel complet (FPLAPW) avec l’inclusion du couplage spin-orbite a été utilisée pour étudier ces propriétés . L’approximation de la densité locale de spin (LSDA) et l’approximation de la densité locale de spin corrigée par Coulomb (LSDA+U) ont été utilisées pour traiter les électrons 4f fortement corrélés . L’approximation LSDA+U reproduit l’état fondamental isolant correct de PrF3 .
Reconnaissance de fluorescence
Le this compound a été utilisé dans la reconnaissance de fluorescence . Une nouvelle stratégie basée sur le transfert d’énergie efficace de Tb3+ à Pr3+ a été proposée pour la discrimination sensible et sélective des ions praséodyme . Ceci est dû aux niveaux d’énergie appariés de 5D4 (Tb3+) et 3P0 (Pr3+) . L’électron de Tb3+ est transféré de l’état fondamental à l’état excité sous l’excitation de la lumière ultraviolette et se relaxe au niveau 5D4 . En présence de Pr3+, l’électron est transféré au niveau 3P0 de Pr3+, ce qui entraîne l’extinction de la luminescence de Tb3+<a aria-label="2: L’électron de Tb3+ est transféré de l’état fondamental à l’état excité sous l’excitation de la lumière ultraviolette et se relaxe au niveau 5D42" data-citationid="b5eba099-f2e7-0cb4-5f74-bd013fadae48-24" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1
Safety and Hazards
When handling Praseodymium trifluoride, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
Orientations Futures
Praseodymium trifluoride has been studied for its electronic and optical properties . The role of f-states on these properties has been investigated using the full potential linearized augmented plane wave (FPLAPW) method with the inclusion of spin-orbit coupling . Future research may continue to explore these properties and their potential applications.
Mécanisme D'action
Target of Action
Praseodymium trifluoride (PrF3) is an inorganic compound that primarily targets the electrochemical properties of various systems . It is often used in studies involving molten fluoride systems .
Mode of Action
PrF3 interacts with its targets through electrochemical reactions. In a study conducted in a LiF–CaF2 system, PrF3 was found to undergo a single, three-electron exchange reduction . This process involves the reduction of Pr(III) ions at both inert (W) and reactive (Ni) electrodes .
Biochemical Pathways
The primary biochemical pathway affected by PrF3 involves the transfer of energy from Tb3+ to Pr3+ ions . This process is facilitated by the matched energy levels of 5D4 (Tb3+) and 3P0 (Pr3+) . The electron of Tb3+ transfers from the ground state to the excited state under the excitation of ultraviolet light and relaxes to the 5D4 level . In the presence of Pr3+, the electron has no time to return to the ground state, thus it transfers to the 3P0 level of Pr3+, resulting in the quenching of Tb3+ luminescence .
Pharmacokinetics
PrF3 is a green, odourless, hygroscopic solid that is insoluble in water .
Result of Action
The primary result of PrF3’s action is the alteration of electrochemical properties in the target system . In the presence of Pr3+, the fluorescence intensity of GdPO4: Tb3+ nanowire at 545 nm linearly decreased when Pr3+ concentration ranged from 1×10−7 to 1×10−5 M .
Action Environment
The action of PrF3 is influenced by environmental factors such as temperature and the presence of other ions. For instance, the electrochemical behavior of PrF3 was studied in a molten LiF–CaF2 system at 1,213 K . Additionally, the presence of other ions, such as Tb3+, can influence the action of PrF3 .
Analyse Biochimique
Biochemical Properties
It is known that Praseodymium trifluoride can interact with certain enzymes and proteins
Molecular Mechanism
It is known that Praseodymium trifluoride can interact with certain biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
It is known that Praseodymium trifluoride can interact with certain enzymes and cofactors
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Praseodymium trifluoride involves the reaction of Praseodymium oxide with Hydrogen fluoride gas.", "Starting Materials": [ "Praseodymium oxide (Pr2O3)", "Hydrogen fluoride gas (HF)" ], "Reaction": [ "Pr2O3 + 6HF → 2PrF3 + 3H2O", "The reaction is carried out in a sealed vessel at high temperature and pressure.", "The resulting Praseodymium trifluoride can be purified through recrystallization or sublimation." ] } | |
Numéro CAS |
13709-46-1 |
Formule moléculaire |
F3Pr |
Poids moléculaire |
197.90287 g/mol |
Nom IUPAC |
praseodymium(3+);trifluoride |
InChI |
InChI=1S/3FH.Pr/h3*1H;/q;;;+3/p-3 |
Clé InChI |
BOTHRHRVFIZTGG-UHFFFAOYSA-K |
SMILES |
F[Pr](F)F |
SMILES canonique |
[F-].[F-].[F-].[Pr+3] |
Autres numéros CAS |
13709-46-1 |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



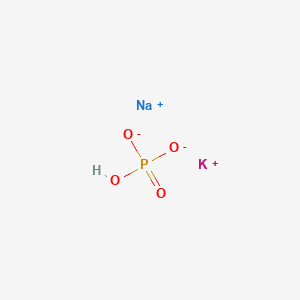


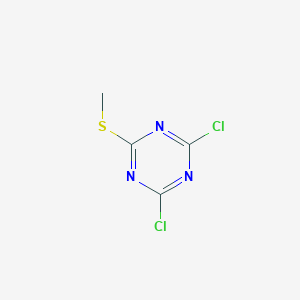

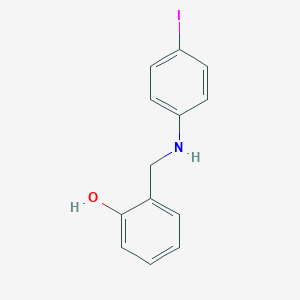
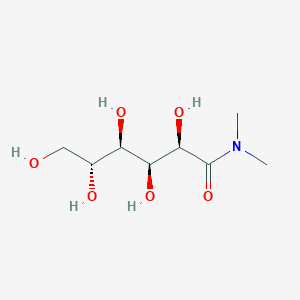
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
